molecular formula C8H8N2O2 B12344353 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-6-methyl-2-oxo-

3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-6-methyl-2-oxo-

Cat. No.: B12344353
M. Wt: 164.16 g/mol
InChI Key: NNXOLGHZHMGCBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-6-methylnicotinonitrile with methanol in the presence of a catalyst to introduce the methoxy group at the 4-position . The reaction conditions often include elevated temperatures and the use of a solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for 2-Hydroxy-4-methoxy-6-methylnicotinonitrile are not widely documented, the compound is generally produced in small quantities for research purposes. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-6-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-4-methoxy-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxy-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxy-6-methylnicotinonitrile is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and development .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-methoxy-6-methyl-2-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-5-3-7(12-2)6(4-9)8(11)10-5/h3,6H,1-2H3

InChI Key

NNXOLGHZHMGCBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=C1)OC)C#N

Origin of Product

United States

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